4-{[(7R)-8-Cyclopentyl-7-ethyl-5-methyl-6-oxo-5,6,7,8-tetrahydropteridin-2-yl]amino}-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide (BI 2536) is a synthetic small molecule inhibitor primarily known for its high potency and selectivity against Polo-like kinase 1 (PLK1). [, ] PLK1 is a serine/threonine kinase involved in various stages of the cell cycle, particularly in regulating mitotic progression. [, ] BI 2536 acts as a powerful tool in research, allowing scientists to investigate the role of PLK1 in numerous cellular processes and diseases. [, ]
BI 2536 was developed as part of a series of compounds aimed at inhibiting polo-like kinases, which play essential roles in mitosis and cell proliferation. It falls under the classification of small-molecule inhibitors and is categorized as an ATP-competitive inhibitor with a high selectivity for polo-like kinase 1 .
The synthesis of BI 2536 involves several chemical steps that lead to the formation of its active structure. While specific synthetic pathways are proprietary, the general approach includes:
Technical details regarding specific reagents or conditions are often proprietary or not fully disclosed in public literature.
BI 2536 has a well-defined molecular structure characterized by its heterocyclic core. The molecular formula is , and it has a molecular weight of approximately 305.35 g/mol.
BI 2536 primarily acts through competitive inhibition of polo-like kinase 1. The relevant chemical reactions include:
The compound's activity is assessed using assays such as MTT or colony formation assays to evaluate its effects on cell viability and proliferation .
The mechanism of action for BI 2536 involves:
Data from various studies indicate that treatment with BI 2536 can significantly reduce cell viability in cancerous cells through these mechanisms .
Relevant analyses often include spectroscopic methods such as NMR (Nuclear Magnetic Resonance) and mass spectrometry for characterization purposes.
BI 2536 has been extensively studied for its potential applications in oncology:
Clinical trials have explored its efficacy both as a monotherapy and in combination with other agents, showing promise particularly in resistant cancer types .
BI 2536 emerged in the mid-2000s as a highly selective ATP-competitive inhibitor targeting Polo-like kinase 1 (PLK1), a master regulator of mitosis. Developed by Boehringer Ingelheim, it exhibited nanomolar potency against PLK1 (IC₅₀ = 0.83 nM) in biochemical assays, with secondary activity against PLK2 (IC₅₀ = 3.5 nM) and PLK3 (IC₅₀ = 9 nM) [4] [8]. Its primary design rationale was to disrupt mitotic progression in cancers with PLK1 overexpression. Unexpectedly, high-throughput screening of kinase inhibitor libraries against bromodomains revealed that BI 2536 also potently inhibits the bromodomain and extraterminal (BET) protein BRD4, with a dissociation constant (Kd) of 37 nM [3]. This dual activity was initially considered an off-target effect but soon recognized as therapeutically significant.
Structural analyses illuminated the mechanistic basis for this dual inhibition. The dihydropteridinone core of BI 2536 occupies the acetyl-lysine binding pocket of BRD4’s first bromodomain (BD1), mimicking the interactions of native histone ligands [3] [7]. Simultaneously, its aminopyrimidine moiety binds the hinge region of PLK1’s kinase domain, suppressing phosphorylation activity. This bifunctionality was subsequently validated in cellular models, where BI 2536 displaced BRD4 from chromatin in fluorescence recovery after photobleaching (FRAP) assays and suppressed MYC transcription—a hallmark of BET inhibition—at concentrations comparable to those required for PLK1-mediated mitotic arrest [3] [5].
Table 1: Inhibition Profile of BI 2536
Target | Activity Measure | Value | Biological Consequence |
---|---|---|---|
PLK1 | IC₅₀ | 0.83 nM | Mitotic arrest, monopolar spindles |
BRD4 (BD1) | Kd | 37 nM | Chromatin dissociation, MYC suppression |
PLK2 | IC₅₀ | 3.5 nM | Perturbed centrosome duplication |
PLK3 | IC₅₀ | 9 nM | Impaired DNA damage response |
The discovery reshaped the pharmacological narrative of BI 2536, positioning it as a pioneer in "intra-family" polypharmacology. Unlike accidental off-target effects, this duality offered a rational strategy to co-target oncogenic kinases and epigenetic readers, potentially overcoming limitations of single-pathway inhibition [3] [7].
PLK1: A Mitotic Master Regulator and Oncogenic Driver
PLK1 governs critical mitotic events, including centrosome maturation, bipolar spindle formation, chromosome segregation, and cytokinesis. Its expression peaks in G2/M phase and is tightly regulated in normal cells [6] [10]. However, PLK1 is aberrantly overexpressed in diverse malignancies—including small cell lung cancer (SCLC), triple-negative breast cancer (TNBC), and oral squamous cell carcinoma (OSCC)—where it correlates with genomic instability, aggressive phenotypes, and poor prognosis [1] [6] [9]. Functional studies demonstrate that PLK1 depletion induces mitotic catastrophe and apoptosis in cancer cells but spares normal fibroblasts, underscoring its therapeutic window [9] [10]. Beyond mitosis, PLK1:
BET Proteins: Epigenetic Orchestrators of Oncogenes
BET family proteins (BRD2, BRD3, BRD4, BRDT) recognize acetylated histones via tandem bromodomains and recruit transcriptional complexes to super-enhancers. BRD4, the most studied member, drives expression of oncogenes like MYC, BCL2, and AURORA B [3] [7]. In cancer:
Synthetic Lethality in MYC-Driven Cancers
The synergy between PLK1 and BET inhibition is exemplified in MYC-driven tumors. MYC transcriptionally upregulates PLK1 and AURKA, creating a dependency loop. In SCLC, MYC/MYCN amplification correlates with sensitivity to BI 2536, as these tumors exhibit heightened reliance on PLK1 for mitotic fidelity [1]. Concurrently, BET proteins sustain MYC expression, forming a vicious cycle. BI 2536 disrupts this axis dually:
Table 2: Oncogenic Roles of PLK1 and BET Proteins
Target | Molecular Functions | Oncogenic Mechanisms | Cancer Link |
---|---|---|---|
PLK1 | Centrosome maturation, spindle checkpoint, cytokinesis | Chromosomal instability, BRCA1/RAD51 dysregulation, EMT promotion | Overexpressed in 80% of cancers; poor prognosis |
BET | Chromatin remodeling, transcriptional elongation | MYC/BCL2 activation, super-enhancer hijacking | Essential in hematologic and solid tumors |
In preclinical models, this co-inhibition proves synergistic. For example:
The convergence of mitotic and epigenetic vulnerabilities in cancer epitomizes the rationale for BI 2536’s continued development as a dual-targeted therapeutic agent.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7